molecular formula C16H16N2O2 B075760 Di-p-toluohydrazide CAS No. 1530-73-0

Di-p-toluohydrazide

Cat. No. B075760
CAS RN: 1530-73-0
M. Wt: 268.31 g/mol
InChI Key: SWVLEZBOJRWRJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Di-p-toluohydrazide-like compounds typically involves condensation reactions between carbonohydrazide and various aldehydes or ketones. For example, the synthesis of asymmetrical bis-substituted Schiff bases involves the condensation of carbonohydrazide with 2-acetylpyridine followed by reaction with salicylaldehyde (Seck et al., 2020). This method could potentially be adapted for synthesizing Di-p-toluohydrazide by selecting appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone, reveals intricate details like the cis and trans configurations of nitrogen and oxygen atoms around the azomethine group, demonstrating the complexity of potential Di-p-toluohydrazide structures (Seck et al., 2020).

Chemical Reactions and Properties

Hydrazides and their derivatives undergo various chemical reactions, including condensation to form Schiff bases, which are critical in synthesizing complex organic molecules. These reactions can influence the electronic and structural properties of the resulting compounds, affecting their potential applications in materials science and organic synthesis.

Physical Properties Analysis

The physical properties of Di-p-toluohydrazide and similar compounds can be inferred from their molecular structure. For instance, the crystal packing and hydrogen bonding interactions in the solid state can significantly affect their melting points, solubility, and stability (Bakir & Green, 2002).

Scientific Research Applications

Hydrogel Formation and Material Science

Cyclic dipeptides, including those based on amino acids like phenylalanine, have been identified as low molecular weight hydrogelators. These compounds can form hydrogels, which are networks of polymer chains that can retain a large amount of water. Such materials have potential applications in drug delivery, tissue engineering, and as scaffolds for cell growth. The pH-dependent properties of these hydrogels make them suitable for various biomedical and environmental applications (Kleinsmann & Nachtsheim, 2013).

Biosensors and Environmental Monitoring

Biosensors utilizing enzymes like tyrosinase have been developed for detecting phenolic compounds and herbicides. Tyrosinase can be entrapped in conducting polymers such as polythiophene, creating amperometric sensors that can measure the concentration of pollutants in environmental samples. These sensors have been employed to detect herbicides like atrazine and diuron, showcasing their potential for monitoring environmental contamination and ensuring water quality (Védrine, Fabiano, & Tran-Minh, 2003).

Medicinal Chemistry and Drug Development

Schiff base compounds, which can be synthesized from components like benzohydrazide and aldehydes, have been studied for their potential in medicinal chemistry. These compounds, including macrocyclic Schiff's bases with N2O2 donor atom groups, have been evaluated for their anticancer activities. Research indicates that metal complexes of these Schiff bases exhibit significant anticancer properties, suggesting their utility in developing new therapeutic agents (Zayed, Zayed, Fahim, & El-Samahy, 2017).

Antioxidant and Reactive Oxygen Species (ROS) Generation

Diketopiperazines and their derivatives have been explored for their ability to generate reactive oxygen species (ROS) in cellular environments. These compounds, including thiolated diketopiperazines, show promising activity in inducing ROS generation, which has implications for cancer treatment and the study of cellular oxidative stress mechanisms (Zhong et al., 2015).

properties

IUPAC Name

4-methyl-N'-(4-methylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(19)17-18-16(20)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVLEZBOJRWRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165190
Record name Di-p-toluohydrazide
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-toluohydrazide

CAS RN

1530-73-0
Record name 4-Methylbenzoic acid 2-(4-methylbenzoyl)hydrazide
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Record name Di-p-toluohydrazide
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